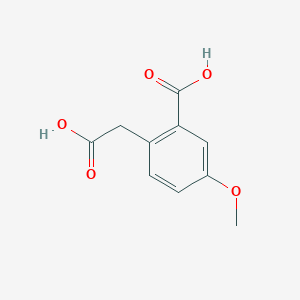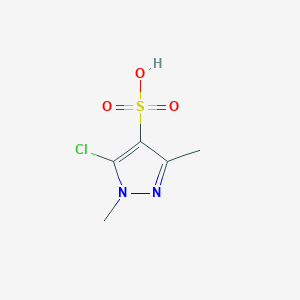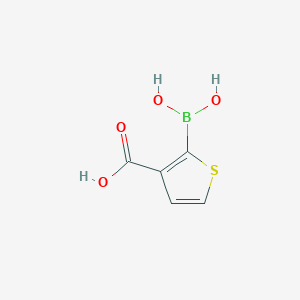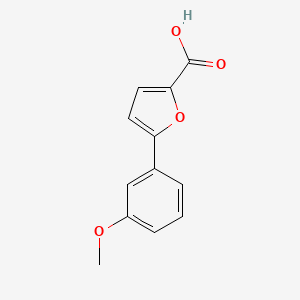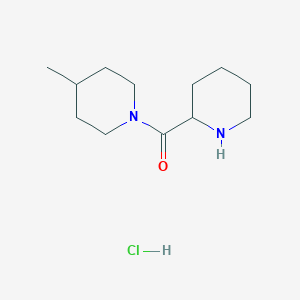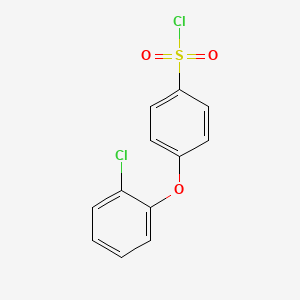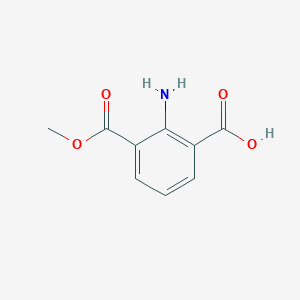
2-Phenylcyclopropanecarbohydrazide
Overview
Description
2-Phenylcyclopropanecarbohydrazide is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It is used in proteomics research .
Molecular Structure Analysis
The linear formula of 2-Phenylcyclopropanecarbohydrazide is C10H12N2O . The structure of this compound can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .
Physical And Chemical Properties Analysis
2-Phenylcyclopropanecarbohydrazide has a molecular weight of 176.22 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally .
Scientific Research Applications
Antiprotozoal Activity
2-Phenylcyclopropanecarbohydrazide: has been studied for its potential in treating protozoal infections. Research indicates that derivatives of this compound exhibit significant activity against protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The presence of a 2-phenyl substitution appears to enhance antiprotozoal activity, suggesting its importance in the compound’s efficacy .
Medicinal Chemistry
In medicinal chemistry, the 2-Phenyl moiety is a crucial scaffold. It’s involved in the synthesis of various derivatives that possess interesting pharmacological properties. The 2-Phenylcyclopropanecarbohydrazide structure can be a key intermediate in developing new therapeutic agents with potential applications in treating a range of diseases .
Photochemistry and Photophysics
The compound’s structure could be relevant in the field of photochemistry and photophysics. While specific studies on 2-Phenylcyclopropanecarbohydrazide are not detailed, the phenyl group is a common feature in compounds studied for their photochemical properties. This suggests potential applications in developing new materials or processes that rely on light-induced chemical reactions .
Proteomics Research
2-Phenylcyclopropanecarbohydrazide: is available for purchase as a reagent for proteomics research. Its precise role in proteomics isn’t specified, but compounds like this are often used in the study of protein structure and function, which can lead to insights into disease mechanisms and the development of new drugs .
Structure-Activity Relationships (SAR)
The compound is used in SAR studies to understand the relationship between chemical structure and biological activity. By modifying the 2-Phenyl group or other parts of the molecule, researchers can determine which structural features are important for biological activity, leading to the design of more effective drugs .
Synthetic Methodologies
2-Phenylcyclopropanecarbohydrazide: can be synthesized through various methods, including one-pot procedures combining ultrasound synthesis under neat conditions with Cadogan’s cyclization. This highlights its role in advancing synthetic chemistry techniques, which can be applied to produce complex molecules more efficiently .
Cheminformatics
The compound is subject to cheminformatic analysis, which involves the application of computer and informational techniques to solve chemical problems. By analyzing 2-Phenylcyclopropanecarbohydrazide and its derivatives, researchers can predict properties, behaviors, and interactions of these molecules, aiding in drug discovery and development .
Pharmacological Properties
Derivatives of 2-Phenylcyclopropanecarbohydrazide have been synthesized and studied for their pharmacological properties. This includes exploring their potential as therapeutic agents in various disease models, thereby contributing to the broader field of pharmacology .
properties
IUPAC Name |
2-phenylcyclopropane-1-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-12-10(13)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPLGMIOSVEITG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylcyclopropanecarbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






